molecular formula C4H7Cl3GeO2 B14711258 Butanoic acid, 3-(trichlorogermyl)- CAS No. 21187-26-8

Butanoic acid, 3-(trichlorogermyl)-

Katalognummer: B14711258
CAS-Nummer: 21187-26-8
Molekulargewicht: 266.1 g/mol
InChI-Schlüssel: MUJDREPOQOZYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanoic acid, 3-(trichlorogermyl)- is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of a butanoic acid moiety attached to a trichlorogermyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-(trichlorogermyl)- typically involves the reaction of butanoic acid with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

CH3CH2CH2COOH+GeCl3HCH3CH2CH2COO-GeCl3+H2\text{CH}_3\text{CH}_2\text{CH}_2\text{COOH} + \text{GeCl}_3\text{H} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{COO-GeCl}_3 + \text{H}_2 CH3​CH2​CH2​COOH+GeCl3​H→CH3​CH2​CH2​COO-GeCl3​+H2​

Industrial Production Methods

Industrial production of Butanoic acid, 3-(trichlorogermyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Butanoic acid, 3-(trichlorogermyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding germanium oxides.

    Reduction: Reduction reactions can convert the trichlorogermyl group to other germanium-containing functional groups.

    Substitution: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.

Wissenschaftliche Forschungsanwendungen

Butanoic acid, 3-(trichlorogermyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of Butanoic acid, 3-(trichlorogermyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichlorogermyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simple carboxylic acid with similar structural features but without the germanium component.

    Trichlorogermane: A germanium compound with similar reactivity but lacking the butanoic acid moiety.

Uniqueness

Butanoic acid, 3-(trichlorogermyl)- is unique due to the combination of the butanoic acid and trichlorogermyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

21187-26-8

Molekularformel

C4H7Cl3GeO2

Molekulargewicht

266.1 g/mol

IUPAC-Name

3-trichlorogermylbutanoic acid

InChI

InChI=1S/C4H7Cl3GeO2/c1-3(2-4(9)10)8(5,6)7/h3H,2H2,1H3,(H,9,10)

InChI-Schlüssel

MUJDREPOQOZYKI-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=O)O)[Ge](Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.